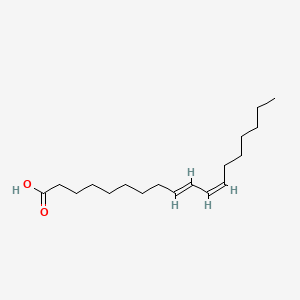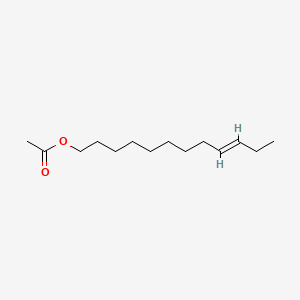
3,7-Dimethylocta-2,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-2,6-dienoate is an organic compound belonging to the class of acyclic monoterpenoids It is characterized by its molecular formula C10H16O2 and is known for its presence in various natural sources, including essential oils
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-2,6-dienoate typically involves the esterification of 3,7-dimethylocta-2,6-dienoic acid with an alcohol, such as ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylocta-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,7-dimethylocta-2,6-dienoic acid or 3,7-dimethylocta-2,6-dienal.
Reduction: Formation of 3,7-dimethylocta-2,6-dienol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3,7-Dimethylocta-2,6-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 3,7-Dimethylocta-2,6-dienoate involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes such as cyclooxygenase (COX) and phospholipase A2 (PLA2). These enzymes play a crucial role in the inflammatory response by producing pro-inflammatory mediators. By inhibiting these enzymes, this compound can reduce inflammation and associated symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: An alcohol with a similar structure, known for its use in fragrances and flavors.
Nerol: Another isomer of geraniol, also used in the fragrance industry.
Citral: A mixture of two isomers, geranial and neral, used in the production of vitamin A and as a flavoring agent.
Uniqueness
3,7-Dimethylocta-2,6-dienoate is unique due to its ester functional group, which imparts different chemical properties compared to its alcohol counterparts like geraniol and nerol. This ester group allows for a wider range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C10H15O2- |
|---|---|
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1 |
Clé InChI |
ZHYZQXUYZJNEHD-UHFFFAOYSA-M |
SMILES |
CC(=CCCC(=CC(=O)[O-])C)C |
SMILES canonique |
CC(=CCCC(=CC(=O)[O-])C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3E,5R,7S,11S,12R,13S,14S)-1,11,13-Trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1235966.png)



![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)







![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)
